1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
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Overview
Description
1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid is a synthetic organic compound with the molecular formula C₁₃H₉Cl₂NO₃ and a molecular weight of 298.13 g/mol . This compound is characterized by the presence of a dichlorobenzyl group attached to a pyridine ring, which is further functionalized with a carboxylic acid and a ketone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 3-pyridinecarboxylic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for mixing, heating, and purification to ensure consistency and efficiency.
Quality Control: Implementing stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it might inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation.
Comparison with Similar Compounds
3,4-Dichlorobenzoic Acid: Shares the dichlorobenzyl group but lacks the pyridine ring.
3,4-Dichlorobenzyl Chloride: Similar structure but with a chloride group instead of the carboxylic acid.
6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid: Lacks the dichlorobenzyl group.
Uniqueness: 1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-3-1-8(5-11(10)15)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTSLUVENPCPEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145221 |
Source
|
Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338755-21-8 |
Source
|
Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338755-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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